molecular formula C16H20N4O3 B2774456 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 920254-08-6

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2774456
CAS No.: 920254-08-6
M. Wt: 316.361
InChI Key: JKTMZSNEGLYKQW-UHFFFAOYSA-N
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that belongs to the class of oxalamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide typically involves the following steps:

    Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative by reacting 1H-imidazole with 3-bromopropylamine under basic conditions.

    Formation of the Methoxybenzyl Derivative: The methoxybenzyl derivative is synthesized by reacting 2-methoxybenzyl chloride with an appropriate amine.

    Coupling Reaction: The final step involves the coupling of the imidazole derivative with the methoxybenzyl derivative in the presence of oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial cell wall synthesis or metabolic pathways.

    Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to the inhibition of microbial growth or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide
  • N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-hydroxybenzyl)oxalamide
  • N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-nitrobenzyl)oxalamide

Uniqueness

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-23-14-6-3-2-5-13(14)11-19-16(22)15(21)18-7-4-9-20-10-8-17-12-20/h2-3,5-6,8,10,12H,4,7,9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTMZSNEGLYKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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